molecular formula C13H11NO3 B6367490 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% CAS No. 1258612-64-4

3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95%

Cat. No. B6367490
CAS RN: 1258612-64-4
M. Wt: 229.23 g/mol
InChI Key: YCQOTRITPQMBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) is an organic compound that is widely used in scientific research applications. It is an important intermediate for the synthesis of a variety of biologically active compounds, including drugs, and is a useful reagent for the preparation of organometallic and organophosphorus compounds. It is also used as a starting material for the synthesis of other organometallic compounds. This compound has been extensively studied due to its potential applications in pharmaceuticals, agrochemicals, and other areas.

Scientific Research Applications

3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of biologically active compounds, including drugs, and is a useful reagent for the preparation of organometallic and organophosphorus compounds. It has been used in the synthesis of a variety of organometallic compounds, including palladium complexes and platinum complexes, as well as organophosphorus compounds. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound binds to a variety of proteins and enzymes, resulting in the inhibition of their activity. This inhibition can lead to the inhibition of a variety of biological processes, such as the synthesis of proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of a variety of enzymes and proteins. It has been shown to have anti-inflammatory and antifungal activity, as well as anti-cancer activity. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments include its high purity, its availability, and its low cost. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be reduced by using appropriate safety measures.

Future Directions

The future directions for 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for its safe handling and storage. Finally, further research is needed to explore its potential applications in the synthesis of organometallic and organophosphorus compounds.

Synthesis Methods

3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized using a variety of methods, including the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an acid catalyst, the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an aqueous base, and the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an organic base. The most common method is the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or phosphoric acid. This reaction yields a product with a purity of 95%.

properties

IUPAC Name

methyl 4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQOTRITPQMBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682926
Record name Methyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-hydroxypyridin-3-yl)benzoate

CAS RN

1258612-64-4
Record name Methyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.